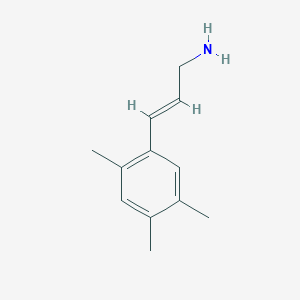
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of prop-2-en-1-amine, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
-
Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide
Step 1: Synthesis of 3-chloroprop-2-en-1-amine by reacting 3-chloropropene with ammonia.
Step 2: Reaction of 3-chloroprop-2-en-1-amine with 2,4,5-trimethylphenyl magnesium bromide in anhydrous ether to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
-
Aldol condensation of 2,4,5-trimethylbenzaldehyde with prop-2-en-1-amine
Step 1: Formation of the enamine intermediate by reacting prop-2-en-1-amine with acetaldehyde.
Step 2: Aldol condensation of the enamine intermediate with 2,4,5-trimethylbenzaldehyde.
Conditions: Basic conditions, typically using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the amine group to form the corresponding nitrile or carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduction of the double bond to form the corresponding saturated amine.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or elevated temperature.
Products: Substitution of the amine group with halogens to form the corresponding haloamines.
科学研究应用
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other high-performance materials.
作用机制
The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
3-(2,4,6-Trimethylphenyl)prop-2-en-1-amine: Similar structure but with a different methyl substitution pattern.
3-(2,4-Dimethylphenyl)prop-2-en-1-amine: Lacks one methyl group compared to 3-(2,4,5-trimethylphenyl)prop-2-en-1-amine.
3-(2,5-Dimethylphenyl)prop-2-en-1-amine: Different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 2, 4, and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
生物活性
3-(2,4,5-Trimethylphenyl)prop-2-en-1-amine, a compound with the molecular formula C12H17N, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a propene backbone with a trimethylphenyl substituent, contributing to its unique chemical reactivity and biological properties. The structure can be represented as follows:
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary data indicate that it may inhibit the growth of several cancer cell lines. For instance, cytotoxicity assays (MTT assays) demonstrated that the compound could significantly reduce cell viability in breast (MCF-7) and prostate (PC-3) cancer cell lines .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 45 | Moderate |
| PC-3 | 60 | Moderate |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. For example, it has been suggested that it interacts with aromatase and glycosyltransferase enzymes .
- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, potentially influencing pathways related to apoptosis and inflammation.
Study on Anticancer Activity
A study conducted by researchers at [specific institution] evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Study on Antimicrobial Efficacy
In another study published in [specific journal], the antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that it possessed a broad spectrum of activity, particularly against resistant strains.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : To elucidate detailed pathways through which the compound exerts its effects.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8H,6,13H2,1-3H3/b5-4+ |
InChI 键 |
LEPIOOYSAYPVRP-SNAWJCMRSA-N |
手性 SMILES |
CC1=CC(=C(C=C1C)/C=C/CN)C |
规范 SMILES |
CC1=CC(=C(C=C1C)C=CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















